molecular formula C17H15I3N2O4 B5228599 N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide

Cat. No. B5228599
M. Wt: 692.02 g/mol
InChI Key: USKWOUMOCVLOJN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a small molecule inhibitor that has been shown to selectively target a specific protein, making it a valuable tool for understanding the role of this protein in various biological processes.

Mechanism of Action

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide works by binding to a specific site on the target protein, preventing it from functioning properly. This inhibition leads to a disruption of the normal cellular processes that are regulated by the protein, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been shown to have a number of biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide in lab experiments is its specificity for the target protein, which allows for precise control over the biological processes being studied. However, one limitation of using N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide is its potential toxicity to cells, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide. One area of interest is the development of new compounds that can selectively target other proteins involved in cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide on cells, which could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide involves several steps, starting with the reaction of 2,5-dimethoxyaniline with acetic anhydride to form N-acetyl-2,5-dimethoxyaniline. This intermediate is then reacted with 2,3,5-triiodobenzoic acid in the presence of a coupling agent to form N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide.

Scientific Research Applications

N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein that is involved in cell cycle regulation. Additionally, N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide has been used to study the role of this protein in other biological processes, such as angiogenesis and inflammation.

properties

IUPAC Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15I3N2O4/c1-8(23)21-12-6-15(26-3)13(7-14(12)25-2)22-17(24)10-4-9(18)5-11(19)16(10)20/h4-7H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKWOUMOCVLOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=C(C(=CC(=C2)I)I)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15I3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2,3,5-triiodobenzamide

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